N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(10-11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXKDNLYAWVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Chlorination-Decarboxylation Route
Early methods for synthesizing 3-(aminomethyl)-5-methylisoxazole involved chlorination of 5-methylisoxazole-3-carboxamide using sodium hypochlorite. The resulting N-chloroamide undergoes thermal decarboxylation at 104–150°C to yield the amine. However, this method suffers from low yields (67–83%) and requires toxic solvents like chloroform for extraction.
Hydrazone-Mediated Cyclization
A modern three-step protocol avoids hazardous solvents and improves yield:
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Acetyl Acetonitrile Formation : Ethyl acetate reacts with acetonitrile in the presence of a metal base (e.g., NaH, n-BuLi) to form acetyl acetonitrile.
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Hydrazone Formation : Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to yield a hydrazone intermediate.
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Ring-Closing Reaction : The hydrazone undergoes cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate, producing 3-amino-5-methylisoxazole with 78–80% yield and >98% purity.
Alkylation of 3-(Aminomethyl)-5-Methylisoxazole
Reductive Amination with Cyclopropanone
Cyclopropanamine can be introduced via reductive amination using cyclopropanone and a reducing agent like sodium cyanoborohydride:
Optimization Notes :
Nucleophilic Substitution with Cyclopropanamine
A halogenated precursor (e.g., 3-(bromomethyl)-5-methylisoxazole) reacts with cyclopropanamine in the presence of a base (KCO) in DMF:
Conditions :
Alternative Routes and Novel Strategies
Enzymatic Resolution for Enantiopure Products
Racemic N-[(5-methylisoxazol-3-yl)methyl]cyclopropanamine can be resolved using lipase-catalyzed acetylation in organic solvents. For example, Candida antarctica lipase B (CAL-B) achieves 45% conversion with >99% enantiomeric excess (ee) for the (R)-isomer.
Flow Chemistry for Scalability
Continuous-flow systems enhance reaction control and scalability:
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Microreactor Setup : Mixing 3-(aminomethyl)-5-methylisoxazole and cyclopropanone in a T-shaped mixer at 0.1 mL/min.
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Residence Time : 5 minutes.
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted oxazole derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine typically involves the following methods:
- Cycloaddition Reactions : The formation of the oxazole ring can be achieved through 1,3-dipolar cycloaddition of nitrile oxides with suitable unsaturated compounds.
- Nucleophilic Substitution : The cyclopropanamine moiety can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Medicinal Chemistry
This compound has shown potential in drug development due to its ability to interact with various biological targets:
- CNS Activity : Research indicates that compounds containing oxazole rings often exhibit neuroactive properties. This compound has demonstrated significant binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
- Antitumor Activity : Similar compounds have been highlighted as reversible covalent inhibitors for cancer treatment. The oxazole group enhances selectivity and potency against tumor cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit specific pathways involved in inflammatory responses, indicating potential for further investigation in autoimmune diseases.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Intermediate for Complex Molecules : Its unique structure allows it to be used as an intermediate in synthesizing more complex molecules.
- Reagent in Organic Reactions : It can be employed as a reagent in various organic reactions due to its reactive functional groups.
Case Studies and Research Findings
Several studies have investigated the biological effects and mechanisms of action of this compound:
| Study Focus | Findings |
|---|---|
| CNS Activity | Significant binding affinity for serotonin receptors; potential for mood disorder treatments |
| Antitumor Activity | Enhanced selectivity against tumor cells; identified as a reversible covalent inhibitor |
| Anti-inflammatory | Inhibition of inflammatory pathways; potential applications in autoimmune disease treatments |
Mechanism of Action
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is similar to other oxazole derivatives, such as N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine and N-(5-methyl-1,2-oxazol-3-yl)-3-oxobutanamide. its unique structural features, such as the cyclopropane ring, contribute to its distinct chemical properties and potential applications. These differences highlight its uniqueness and potential advantages over other compounds in specific applications.
Comparison with Similar Compounds
Heterocyclic Core Variations
- 1,2-Oxazole vs. 1,2,4-Oxadiazole: The target compound’s 1,2-oxazole core provides a balance of aromaticity and polarity, enabling hydrogen-bonding interactions via its nitrogen and oxygen atoms.
- Substituent Effects:
- The 5-methyl group on the oxazole (target compound and ) enhances steric bulk moderately, while 5-cyclopropyl () or 5-cyclobutyl () substituents introduce greater hydrophobicity and conformational rigidity.
- The 2-nitro group in introduces strong electron-withdrawing effects, which may alter reactivity or intermolecular interactions in crystals .
Attached Functional Groups
- Cyclopropanamine vs. Propanamide: The target compound’s cyclopropanamine group offers a rigid, compact amine donor, whereas the propanamide in introduces hydrogen-bonding capacity via its amide moiety (NH and C=O).
- Ethanamine HCl Salt (): The charged amine in this derivative increases water solubility but reduces passive membrane permeability compared to neutral analogs.
Hydrogen-Bonding and Crystal Packing
- The target compound’s amine and oxazole groups can participate in N–H···O/N–H···N interactions, forming predictable hydrogen-bonding patterns. Similar oxazole derivatives (e.g., ) exhibit amide-mediated dimerization in crystals, suggesting the target compound may adopt analogous motifs .
- Nitro-substituted analogs () likely engage in C–H···O interactions, influencing crystal packing and stability .
Research Implications
- Drug Design: The target compound’s compact structure and amine functionality make it a candidate for probing amine receptor interactions. Its logP (~2.5) suggests moderate lipophilicity, favorable for blood-brain barrier penetration.
- Material Science: Analogous oxazole derivatives (e.g., ) demonstrate utility in crystal engineering due to directional hydrogen bonding, a property exploitable in designing co-crystals .
- Safety Profiles: While the target compound’s hazards are undocumented, nitro-containing analogs () may pose toxicity risks due to nitro group reduction metabolites .
Biological Activity
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine is a compound with significant potential in medicinal chemistry due to its unique structural properties. The biological activity of this compound has garnered attention for its possible applications in drug development and therapeutic interventions. This article explores the biological activity, mechanisms of action, and research findings related to this compound.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1250142-96-1 |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxazole and cyclopropane moieties often exhibit diverse pharmacological effects.
The proposed mechanism of action involves:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.
- Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways critical for cellular responses.
- Biochemical Pathways : It has been observed to affect pathways related to inflammation and cellular proliferation.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays.
- Neuroprotective Effects : Some research indicates that the compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating oxidative stress pathways.
Comparative Analysis
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the standard synthetic methodologies for preparing N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via alkylation of cyclopropanamine derivatives with halide-containing isoxazole precursors. For example, alkylation procedures using bromides (e.g., 3-bromomethyl-5-methylisoxazole) in polar aprotic solvents like DMF or methanol, catalyzed by bases such as triethylamine, are common . Microwave-assisted synthesis can enhance yields (e.g., 88% in sulfonamide derivatives via microwave irradiation ). Key parameters for optimization include:
- Catalyst : Acetic acid or triethylamine for condensation .
- Temperature : Reflux conditions (e.g., methanol at 60–80°C) .
- Purification : Recrystallization from pet-ether or ethanol .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer, followed by structure solution using direct methods (e.g., SHELXS) and refinement via SHELXL . Visualization tools like ORTEP-3 or WinGX are used to model thermal ellipsoids and hydrogen bonding . For example, planar deviations in related isoxazole derivatives were resolved with SHELXL, achieving RMS deviations <0.02 Å .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm cyclopropane and isoxazole moieties. Methyl groups in isoxazole appear at δ ~2.3 ppm .
- IR : Stretching vibrations for C=N (1600–1650 cm) and cyclopropane C-H (3000–3100 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 181.24 g/mol for similar compounds ).
Advanced Research Questions
Q. How can hydrogen bonding interactions and molecular packing be analyzed to predict physicochemical properties?
- Methodological Answer : Graph set analysis (Bernstein et al.) identifies hydrogen-bonding motifs like S(6) rings or R(8) dimers . In related structures, N–H⋯N and O–H⋯O bonds form 1D polymeric chains, influencing solubility and stability . Computational tools (e.g., Mercury CSD) model π–π interactions (e.g., centroid distances ~3.79 Å ), which correlate with melting points and crystallinity.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
- Methodological Answer : Discrepancies in NMR/IR vs. X-ray data often arise from dynamic effects (e.g., tautomerism). SC-XRD provides definitive bond lengths/angles, while variable-temperature NMR probes conformational flexibility. For example, in sulfonamide derivatives, refined H-atom positions via SHELXL resolved ambiguities in amine proton assignments .
Q. How are in vitro assays designed to evaluate biological activity, and how is SAR established?
- Methodological Answer :
- Anticancer Activity : Cell viability assays (MTT) using cancer cell lines (e.g., HeLa), with IC determination. Isoxazole derivatives show activity via enzyme inhibition (e.g., carbonic anhydrase) .
- SAR Studies : Systematic substitution of cyclopropane or isoxazole groups. For example, replacing methyl with cyclohexyl in adamantane derivatives increased lipophilicity and antiviral potency .
Stability and Safety Considerations
Q. What protocols ensure compound stability during storage and handling?
- Methodological Answer :
- Storage : Desiccated at −20°C in amber vials to prevent photodegradation.
- Handling : PPE (gloves, goggles) to avoid dermal/ocular exposure; avoid static discharge due to low conductivity .
- Decomposition : Monitor via TLC/HPLC; thermal analysis (DSC) identifies degradation thresholds (e.g., exothermic peaks >200°C ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
